

Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry

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Compound of Interest

Compound Name:	<i>N</i> ,1,5-trimethyl-1 <i>H</i> -pyrazole-3-carboxamide
CAS No.:	136678-94-9
Cat. No.:	B163187

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Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have led to their successful application in both medicine and agriculture.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. When combined with a carboxamide functional group, its derivatives have become particularly prominent as a class of highly effective agrochemicals.[2] Many commercial fungicides and insecticides are based on this core structure, owing to their potent and often specific modes of action.[3]

This guide focuses on a specific member of this class, ***N*,1,5-trimethyl-1*H*-pyrazole-3-carboxamide**. This molecule, while not as extensively documented as some commercialized analogs, embodies the key structural features that confer potent biological activity. Its architecture consists of a pyrazole ring methylated at the N1 and C5 positions, with an *N*-methylcarboxamide group at the C3 position. Understanding the synthesis, mechanism, and structure-activity relationships of this compound provides a valuable model for researchers engaged in the discovery and development of novel pesticides and pharmaceuticals. As a Senior Application Scientist, the intent of this document is to provide not just a review of the

literature, but a practical and theoretical guide grounded in the causality of the chemical and biological processes involved.

Synthesis and Structural Elucidation

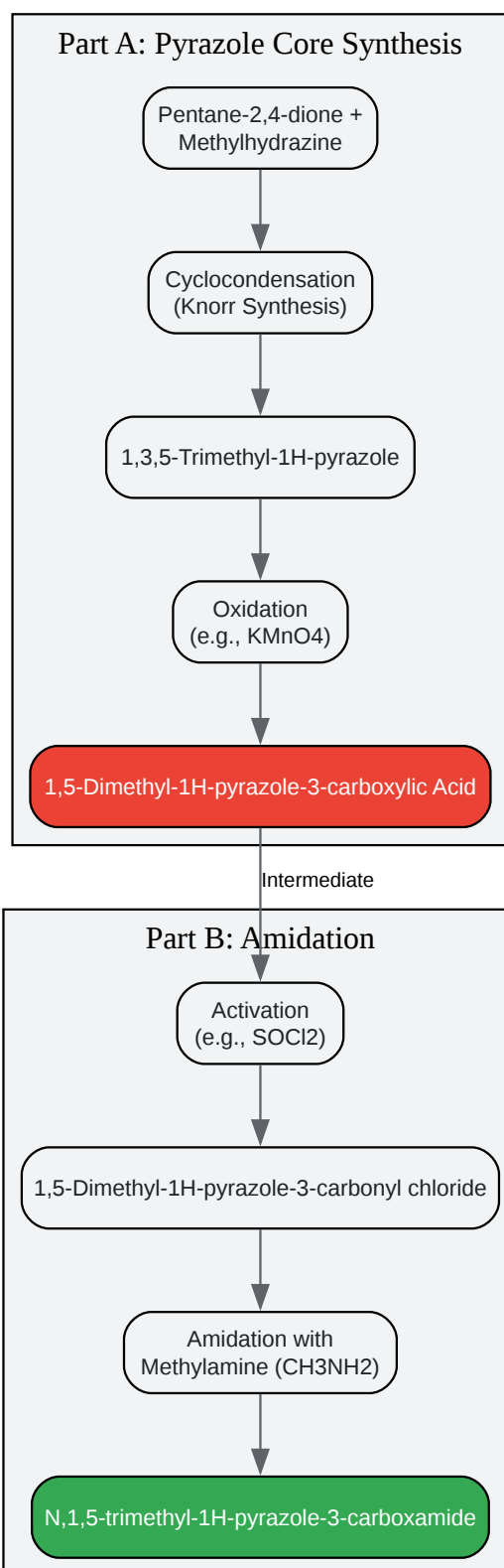
The synthesis of **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** is logically approached through a multi-step process that first builds the core heterocyclic scaffold and then functionalizes it to yield the final amide. This ensures high yields and regiochemical control.

Synthetic Strategy Overview

A robust and field-proven pathway involves two primary stages:

- **Formation of the Pyrazole Core:** Construction of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This is achieved via a classical Knorr-type pyrazole synthesis through the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.
- **Amide Bond Formation:** Conversion of the resulting carboxylic acid to the target N-methyl carboxamide. This is typically accomplished by first activating the carboxylic acid to form a more reactive species (e.g., an acyl chloride), followed by reaction with methylamine.

This sequence is favored because it allows for the purification of the carboxylic acid intermediate, ensuring the final amidation step is clean and efficient.



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Caption: Synthetic workflow for **N,1,5-trimethyl-1H-pyrazole-3-carboxamide**.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and scalability.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (Intermediate)

- Rationale: This protocol first uses a well-established cyclocondensation reaction to form the stable trimethylated pyrazole ring.[4] The subsequent oxidation of the 3-methyl group to a carboxylic acid is a standard transformation. The choice of potassium permanganate is based on its effectiveness and cost-efficiency.
- Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
 - To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione (10.0 g, 0.1 mol) and ethanol (100 mL).
 - Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution at room temperature. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
 - After the addition is complete, heat the mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
 - The resulting crude oil is purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless liquid.
- Step 2: Oxidation to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
 - In a 1 L three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,3,5-trimethyl-1H-pyrazole (11.0 g, 0.1 mol) in 200 mL of water.
 - Prepare a solution of potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) in 400 mL of water.

- Heat the pyrazole solution to 70-80°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature. The purple color will disappear as the reaction proceeds.
- After the addition is complete, continue stirring at 80°C until the purple color has completely vanished.
- Cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
- Combine the filtrate and washings, then acidify with concentrated HCl to pH 2-3. A white precipitate will form.
- Cool the mixture in an ice bath for 1 hour, then collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** (Final Product)

- Rationale: The conversion of a carboxylic acid to an amide requires activation. Thionyl chloride (SOCl₂) is a highly effective reagent for this, converting the acid to a reactive acyl chloride.^[5] The subsequent reaction with methylamine is a nucleophilic acyl substitution that proceeds rapidly and cleanly.
 - In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (7.0 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol).
 - Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
 - Heat the mixture to reflux for 2 hours. The solid will dissolve as it converts to the acyl chloride.
 - After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
 - Dissolve the resulting crude acyl chloride in 50 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

- Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (e.g., 2.0 M solution) dropwise with vigorous stirring. Maintain the temperature at 0°C.
- After the addition, allow the reaction to warm to room temperature and stir for an additional 1 hour.
- Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** as a solid.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. The expected data, based on analogous structures, provides a benchmark for validation.^{[4][6]}

Technique	Expected Observations for N,1,5-trimethyl-1H-pyrazole-3-carboxamide
¹ H NMR	~6.2-6.4 ppm (s, 1H, pyrazole C4-H) ~3.8-4.0 ppm (s, 3H, pyrazole N1-CH ₃) ~2.8-3.0 ppm (d, 3H, amide N-CH ₃) ~2.3-2.5 ppm (s, 3H, pyrazole C5-CH ₃) ~7.5-8.0 ppm (br s, 1H, amide N-H)
¹³ C NMR	~163 ppm (C=O, amide) ~148 ppm (C5-pyrazole) ~145 ppm (C3-pyrazole) ~108 ppm (C4-pyrazole) ~38 ppm (N1-CH ₃) ~26 ppm (Amide N-CH ₃) ~12 ppm (C5-CH ₃)
IR (cm ⁻¹)	~3300 (N-H stretch) ~1650 (C=O stretch, Amide I) ~1550 (N-H bend, Amide II) ~2950 (C-H stretch)
HRMS (ESI)	Calculated m/z for C ₇ H ₁₂ N ₃ O ⁺ [M+H] ⁺ should match the observed value.

Biological Activity and Mechanism of Action

The primary application space for pyrazole carboxamides is in agrochemicals, where they function as potent inhibitors of fungal and insect respiration.

Target Organisms and Efficacy

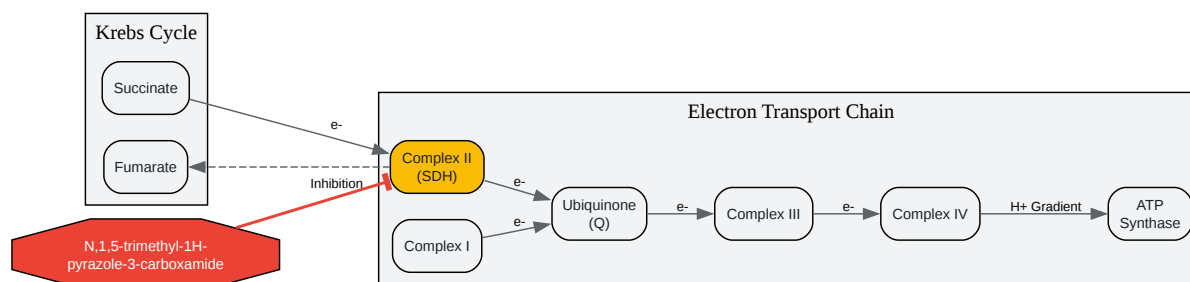
While specific data for **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** is not publicly available, extensive research on closely related 1,3,5-trimethylpyrazole-containing malonamides demonstrates high efficacy against a range of agricultural pests.^[7] This strongly suggests that the **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** scaffold is a potent pharmacophore.

Pest/Pathogen Class	Example Target Species	Reported Activity of Analogs	Reference
Acarina (Mites)	Tetranychus cinnabarinus (Carmin spider mite)	Good to moderate acaricidal activity	[7]
Lepidoptera (Moths)	Plutella xylostella (Diamondback moth)	Good insecticidal activity (up to 100% mortality)	[7]
Hemiptera (Aphids)	Aphis craccivora (Cowpea aphid)	Potent anti-aphid activity (up to 100% mortality)	[7]
Fungi	Various phytopathogenic fungi	Broad-spectrum fungicidal activity	[1][3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The well-established mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain (ETC) at Complex II, also known as Succinate Dehydrogenase (SDH).^{[3][7]}

- **Causality:** SDH is a critical enzyme in cellular respiration, linking the Krebs cycle to the ETC. It catalyzes the oxidation of succinate to fumarate. The electrons from this process are passed to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, pyrazole carboxamides physically block the transfer of electrons. This halts the entire ETC, leading to a rapid depletion of cellular ATP and ultimately causing cell death in the target pest or fungus. This targeted disruption of energy metabolism is the basis for their potent bioactivity.



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Caption: Mechanism of action via inhibition of Succinate Dehydrogenase (Complex II).

Toxicological Considerations

An important aspect of drug and pesticide development is selectivity. While the SDHI target is effective, researchers must be aware of potential off-target effects. Studies on structurally related 1-methyl-1H-pyrazole-5-carboxamides revealed an unexpected acute mammalian toxicity in rodent models.[8] This toxicity was linked to the inhibition of mitochondrial respiration in mammalian cells. This finding underscores the critical need for careful toxicological profiling in any research program involving pyrazole carboxamides to ensure a sufficient therapeutic or safety window between the target pest and non-target organisms.

Conclusion and Future Outlook

N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to a powerful and commercially significant class of chemical compounds. The synthetic pathways to its creation are robust and well-understood, relying on fundamental reactions in heterocyclic chemistry. Its presumed mechanism of action, the inhibition of mitochondrial Complex II, is a proven strategy for controlling a wide range of agricultural pests and fungal pathogens.

Future research should focus on:

- Definitive Bioassays: Quantifying the specific insecticidal, acaricidal, and fungicidal activity of **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** to confirm the potential inferred from its analogs.
- Selective Toxicity Studies: A thorough investigation of its inhibitory concentration (IC₅₀) against pest/fungal SDH versus mammalian SDH to determine its safety and selectivity index.
- Structure-Activity Relationship (SAR) Expansion: Synthesizing novel derivatives by modifying the substituents on the pyrazole ring and the amide nitrogen to optimize potency and broaden the activity spectrum.

By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize and innovate upon the **N,1,5-trimethyl-1H-pyrazole-3-carboxamide** scaffold in the ongoing quest for more effective and safer chemical solutions in agriculture and beyond.

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